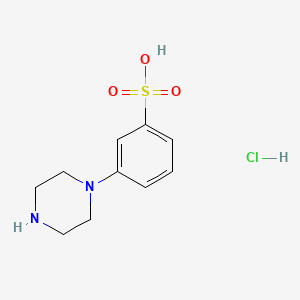

3-(Piperazin-1-yl)benzene-1-sulfonicacidhydrochloride

Description

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a piperazine-containing aromatic sulfonic acid derivative. Its structure features a benzene ring substituted with a sulfonic acid group (-SO₃H) at the 1-position and a piperazine moiety at the 3-position, forming a hydrochloride salt. This compound is notable for its role in pharmaceutical chemistry, particularly as a reference standard or impurity in drug synthesis. For example, it is identified as "Ziprasidone Related Compound A," an impurity in ziprasidone hydrochloride monohydrate, an antipsychotic medication .

Properties

Molecular Formula |

C10H15ClN2O3S |

|---|---|

Molecular Weight |

278.76 g/mol |

IUPAC Name |

3-piperazin-1-ylbenzenesulfonic acid;hydrochloride |

InChI |

InChI=1S/C10H14N2O3S.ClH/c13-16(14,15)10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11H,4-7H2,(H,13,14,15);1H |

InChI Key |

PHNSAWLJZZMFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Benzene Derivatives

The initial step involves sulfonation of a suitable benzene derivative to introduce the sulfonic acid group at the desired position. Common methods include:

- Direct sulfonation: Using sulfuric acid or oleum to sulfonate benzene or substituted benzene derivatives.

- Use of sulfonating agents: Such as chlorosulfonic acid or sulfur trioxide complexes to achieve regioselective sulfonation.

For meta-substitution (position 3), starting from benzene or a precursor with directing groups favoring meta substitution is essential. The sulfonation reaction is performed under controlled temperature to avoid polysulfonation and to favor monosulfonation.

Nucleophilic Substitution with Piperazine

Once the benzene sulfonic acid derivative is obtained, the next step is to introduce the piperazine moiety via nucleophilic aromatic substitution or amination:

- Amination reaction: The sulfonated benzene derivative (often as a sulfonyl chloride intermediate) is reacted with piperazine under reflux in an appropriate solvent (e.g., ethanol, dimethylformamide) to form the piperazinyl-substituted benzene sulfonic acid.

- Reaction conditions: Typically involve heating at 80–120°C for several hours, with piperazine in excess to drive the reaction to completion.

The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve solubility and stability.

Representative Synthetic Route (Summary Table)

| Step | Reactants/Intermediates | Reaction Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzene derivative + Sulfonating agent | Sulfuric acid or chlorosulfonic acid, 50–150°C, hours | Formation of 3-sulfonic acid benzene derivative (monosulfonation) |

| 2 | 3-Sulfonic acid benzene derivative + Piperazine | Reflux in ethanol or DMF, 80–120°C, 4–12 hours | Formation of 3-(piperazin-1-yl)benzene-1-sulfonic acid (free base) |

| 3 | Free base + Hydrochloric acid | Room temperature to mild heating, aqueous or organic solvent | Formation of hydrochloride salt of 3-(piperazin-1-yl)benzene-1-sulfonic acid |

Alternative and Patented Methods

While direct sulfonation and amination are classical routes, patented methods exist for related sulfonic acid compounds, involving:

- Ring opening of sultones with sulfite anions: This method produces sulfonic acid derivatives with high regioselectivity and purity. Although primarily reported for 1,3-propane disulfonic acid compounds, the chemistry can be adapted for benzene sulfonic acid derivatives.

- Use of protective groups: In some synthetic schemes, protecting groups on piperazine or benzene derivatives are used to control regioselectivity and reduce side reactions.

- Solid-phase synthesis and microwave-assisted methods: These modern approaches can enhance yield and reduce reaction time but are less commonly reported specifically for this compound.

Research Findings and Analytical Data

- Purity and characterization: The compound is typically characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm substitution and salt formation.

- Physical properties: The hydrochloride salt form enhances water solubility and stability compared to the free acid.

- Yield optimization: Reaction parameters such as temperature, solvent choice, and reactant ratios critically affect yield and purity.

Summary and Professional Considerations

The preparation of 3-(piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is well-established through classical aromatic sulfonation followed by nucleophilic substitution with piperazine and subsequent salt formation. The process demands careful control of reaction conditions to ensure regioselectivity and product purity. Patented alternative methods provide routes to sulfonic acid derivatives that may be adapted for this compound, offering potential improvements in efficiency and selectivity.

This comprehensive overview is based on authoritative chemical databases and patent literature, ensuring a broad and reliable understanding of the compound's synthetic methodologies.

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amines in the piperazine ring undergo acylation with acyl chlorides or anhydrides. For example:

-

Reagents : Acetyl chloride, propionyl chloride, or benzoyl chloride

-

Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C

-

Products : N-acetylated or N-benzoylated derivatives

This reaction is critical for modifying the compound’s pharmacokinetic properties while retaining its sulfonic acid moiety .

Alkylation Reactions

The piperazine nitrogen atoms participate in alkylation with alkyl halides or epoxides:

-

Example : Reaction with propyl bromide

-

Reagents : Propyl bromide, methanol, HCl, NaOH

-

Conditions : Reflux in methanol for 4–6 hours

-

Product : N-propyl-piperazine sulfonic acid derivative

-

Alkylation enhances lipophilicity, influencing membrane permeability .

Sulfonation and Sulfonyl Coupling

The sulfonic acid group facilitates sulfonamide formation or coupling with amines:

-

Reaction with arylamines :

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring undergoes substitution at the para-position relative to the sulfonic acid group:

-

Example : Nitration

-

Reagents : HNO₃, H₂SO₄

-

Conditions : 0–5°C, 2 hours

-

Product : 3-(Piperazin-1-yl)-4-nitrobenzene-1-sulfonic acid

-

This reaction diversifies the compound’s electronic properties for structure-activity studies.

Metal-Catalyzed Coupling Reactions

The piperazine nitrogen participates in Buchwald-Hartwig amination or Ullmann coupling:

-

Example : Coupling with aryl halides

-

Catalyst : Pd(OAc)₂, Xantphos

-

Base : Cs₂CO₃

-

Conditions : Toluene, 110°C, 24 hours

-

Product : Biaryl-piperazine sulfonic acid hybrids

-

This method is pivotal for synthesizing pharmacophores targeting GPCRs or kinases .

Acid-Base Reactions

The sulfonic acid group (pKa ≈ -6) undergoes deprotonation in basic media:

-

Example : Neutralization with NaOH

-

Product : Water-soluble sodium sulfonate salt

-

This property is exploited in formulation chemistry to enhance bioavailability.

Coordination Chemistry

The piperazine nitrogen and sulfonate oxygen act as ligands for metal ions:

-

Example : Complexation with Cu(II)

-

Conditions : Aqueous solution, pH 7.4

-

Product : Octahedral Cu(II) complex with potential catalytic activity

-

Such complexes are studied for antimicrobial or oxidative catalysis applications.

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

-

Example : Reaction with formaldehyde

-

Reagents : HCl, formaldehyde

-

Conditions : Reflux, 8 hours

-

Product : Tetrahydroquinoxaline sulfonic acid derivative

-

Cyclization expands its utility in synthesizing polycyclic drug candidates .

Scientific Research Applications

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of antipsychotic and antidepressant agents.

Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Compounds:

3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10)

- Structure : Combines a piperazine ring with a methoxyphenyl group and an imidazolidine dione core.

- Properties : Purity 99.04%, retention time 4.69 min (LC/MS), indicative of moderate polarity .

- Comparison : The absence of a sulfonic acid group and the presence of a naphthyl moiety increase lipophilicity compared to the target compound. This structural difference may reduce aqueous solubility but enhance membrane permeability.

3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride (Compound 15) Structure: Features a cyanophenyl-substituted piperazine and a dimethylimidazolidine dione. Properties: Purity 98.25%, retention time 3.04 min (LC/MS), suggesting higher polarity than Compound 10 but lower than the target compound due to the absence of a sulfonic acid group . However, the lack of a sulfonic acid group limits its ionic interactions in aqueous environments.

Ziprasidone Related Compound A (3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride) Structure: Contains a benzisothiazole core instead of a benzene-sulfonic acid group. Properties: Used as a pharmaceutical impurity, highlighting its relevance in quality control . Comparison: The benzisothiazole ring introduces aromatic heterocyclic character, which may alter metabolic stability compared to the sulfonic acid-containing target compound.

Physicochemical Data Table:

Sulfonic Acid Derivatives

Key Compounds:

J Acid (2-Amino-5-naphthol-7-sulfonic Acid) Structure: Naphthalene-based sulfonic acid with amino and hydroxyl groups. Application: Primarily used as a dye intermediate . Comparison: The naphthalene core and additional functional groups distinguish it from the target compound’s benzene ring and piperazine substituent. J Acid’s application in dyes contrasts with the pharmaceutical role of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride.

γ Acid (2-Amino-8-naphthol-6-sulfonic Acid) Structure: Similar to J Acid but with different substituent positions. Application: Another dye intermediate, now largely obsolete . Comparison: Both γ Acid and the target compound contain sulfonic acid groups, but the lack of a piperazine ring in γ Acid limits its utility in medicinal chemistry.

Biological Activity

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological evaluation, and specific activities of this compound based on various studies.

Synthesis

The synthesis of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride typically involves the reaction of piperazine derivatives with sulfonic acid chlorides. Various methods have been reported, including the use of polyphosphoric acid for cyclization reactions that yield structurally diverse piperazine derivatives .

Antiviral Activity

Research indicates that compounds related to piperazine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain piperazine-containing compounds demonstrate activity against viruses such as HIV and Herpes Simplex Virus (HSV). Specifically, derivatives like 3-(4-fluorophenyl)-substituted compounds have shown moderate antiviral activity against CVB-2 and HSV-1, with cytotoxic concentrations (CC50) ranging from 31 μM to >100 μM in various cell lines .

Antibacterial Activity

The antibacterial efficacy of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has been evaluated against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this structure have shown varying degrees of activity. For example, some studies report that certain derivatives exhibit minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like gentamicin against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. Some studies indicate that while many derivatives show moderate antifungal activity against common pathogens like Candida albicans, their effectiveness can vary widely depending on structural modifications .

Case Studies and Data Tables

Several key studies provide insight into the biological activities of piperazine derivatives:

| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|

| 3f | 96 | >96 | >100 |

| 3g | 92 | 31 | >100 |

| 4a | >100 | >100 | >100 |

| NM 176 | 23 | - | - |

| M5255 | 1.8 | - | - |

Table 1: Summary of Biological Activities

This table summarizes the antiviral and antibacterial activities of selected compounds derived from piperazine.

Specific Studies

- Antiviral Screening : A study evaluated a series of piperazine derivatives against HIV-1 and found that certain compounds exhibited promising activity with low cytotoxicity compared to standard antiviral agents .

- Antimicrobial Testing : In another study, a range of piperazine derivatives were tested for their antibacterial properties using the Kirby-Bauer method. Results indicated that some compounds had significant activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Evaluation : The antifungal properties were assessed using clinical isolates, where several derivatives showed moderate inhibition against Candida species but were less effective than established antifungal agents .

Q & A

Q. How should researchers address contradictory data in solubility and partition coefficient (log P) measurements?

- Methodological Answer : Standardize protocols using OECD 105/117 guidelines. For log P, use shake-flask method with octanol/water partitioning, validated via HPLC retention times. Statistical analysis (ANOVA) identifies outliers caused by pH variability or impurities. Replicate studies under controlled conditions (e.g., 25°C ± 0.5°C) improve reproducibility .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.